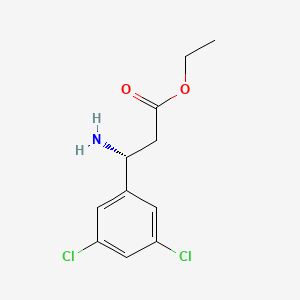
(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral compound with the molecular formula C11H13Cl2NO2 It is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde, ethyl acetoacetate, and ammonia.
Mannich Reaction: The key step in the synthesis is the Mannich reaction, where 3,5-dichlorobenzaldehyde reacts with ethyl acetoacetate and ammonia to form the intermediate product.
Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.
Solvent Extraction: Employing solvents like ethyl acetate for the extraction and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with receptors on cell surfaces, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in inflammatory and pain pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
3,5-Dichlorophenylalanine: An amino acid derivative with a similar dichlorophenyl group.
3,5-Dichlorobenzamide: A compound with a similar dichlorophenyl group but different functional groups.
Uniqueness
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is unique due to its chiral nature and the presence of both an amino group and an ester group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C11H13Cl2NO2 |
|---|---|
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
ethyl (3R)-3-amino-3-(3,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1 |
Clave InChI |
VEXKYYBQZJWWSL-SNVBAGLBSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C1=CC(=CC(=C1)Cl)Cl)N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


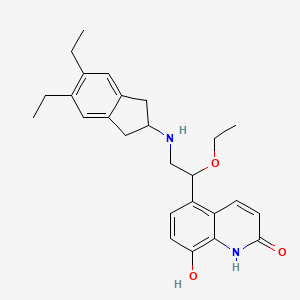
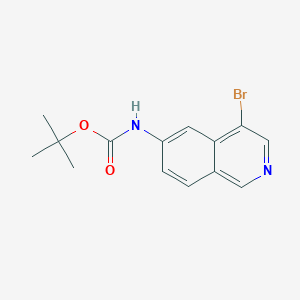
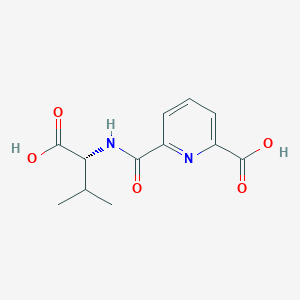

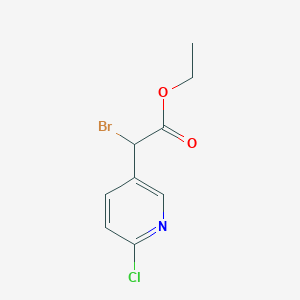
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)


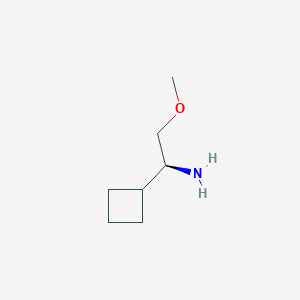
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)

![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)

